molecular formula C8H7BrFNO B14026120 5-Bromo-2-fluoro-3-methylbenzamide

5-Bromo-2-fluoro-3-methylbenzamide

Cat. No.: B14026120
M. Wt: 232.05 g/mol
InChI Key: NSTVYPKKDCGSDQ-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-methylbenzamide (CAS 1503765-55-6) is an organic compound with the molecular formula C 8 H 7 BrFNO and a molecular weight of 232.05 g/mol . This solid compound features a benzamide core structure substituted with bromo, fluoro, and methyl functional groups, making it a versatile intermediate in organic synthesis and medicinal chemistry research . As a halogenated benzamide, it serves as a key building block for the development of more complex molecules . Its specific structure, with distinct halogen atoms at positions 2 and 5, creates a unique electronic and steric profile that is valuable for structure-activity relationship (SAR) studies . Related benzamide scaffolds have been extensively investigated in pharmaceutical research for their biological activity, including applications in the synthesis of potential sirtuin inhibitors studied in models of neurodegenerative diseases and other therapeutic agents . The compound is offered with a typical purity of 97% to 98% and should be stored at 2-8°C . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

5-bromo-2-fluoro-3-methylbenzamide

InChI

InChI=1S/C8H7BrFNO/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12)

InChI Key

NSTVYPKKDCGSDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)N)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Bromo 2 Fluoro 3 Methylbenzamide and Analogous Structures

Strategic Approaches to Regioselective Halogenation on the Benzene (B151609) Ring.

Achieving the desired substitution pattern on the aromatic core of 5-Bromo-2-fluoro-3-methylbenzamide requires precise control over the introduction of halogen atoms. The electronic properties of the existing substituents—the activating, ortho-, para-directing methyl group and the deactivating, ortho-, para-directing fluorine atom—play a crucial role in determining the position of subsequent electrophilic substitution.

Various bromination reagents and methods are available to achieve this transformation. gmu.edu

N-Halosuccinimides: N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds. numberanalytics.com The reaction can be performed in various solvents, with fluorinated alcohols like hexafluoroisopropanol (HFIP) being shown to promote regioselective halogenation under mild conditions. researchgate.netacs.org The use of HFIP can enhance the electrophilicity of the bromine source, facilitating the substitution on moderately activated or deactivated rings. researchgate.net

Palladium Catalysis: Palladium-catalyzed C-H bond halogenation has emerged as a powerful tool for regioselective synthesis, often providing complementary selectivity to classical electrophilic substitution. organic-chemistry.orgacs.org These methods can utilize a directing group to achieve high regioselectivity, although for a substrate like 2-fluoro-3-methyltoluene, direct C-H bromination would depend on the intrinsic reactivity of the C-H bonds.

Bromide/Bromate (B103136) System: An environmentally benign approach involves the use of a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous acidic medium. rsc.org This system generates bromine in situ, offering a practical and safe alternative to handling liquid bromine directly. rsc.org

Table 1: Comparison of Bromination Protocols for Aromatic Systems

Method Reagent(s) Typical Conditions Advantages
N-Halosuccinimide N-Bromosuccinimide (NBS) HFIP or other polar solvents, room temp. Mild conditions, high regioselectivity. researchgate.netacs.org
Catalytic Halogenation NBS or other Br source, Pd catalyst Organic solvent, heat High selectivity, functional group tolerance. organic-chemistry.orgacs.org
Bromide/Bromate Couple NaBr, NaBrO₃, Acid Aqueous medium, ambient temp. Inexpensive, stable, non-hazardous reagents. rsc.org

The introduction of a fluorine atom onto an aromatic ring can be accomplished via several methods, with Nucleophilic Aromatic Substitution (SNAr) being a prominent strategy, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comchemistrysteps.com The mechanism involves the addition of a nucleophile to an electron-poor aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. chemistrysteps.com

For an SNAr reaction to proceed, the aromatic ring must be substituted with at least one strong electron-withdrawing group (e.g., -NO₂, -CF₃) positioned ortho or para to a suitable leaving group. libretexts.org Interestingly, in SNAr reactions, the reactivity of halogens as leaving groups is often F > Cl > Br > I, which is the reverse of their leaving group ability in Sₙ1 and Sₙ2 reactions. masterorganicchemistry.comlibretexts.org This is because the rate-determining step is the initial nucleophilic attack. The highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the negatively charged Meisenheimer complex through its powerful inductive effect, thereby lowering the activation energy of the slow step. stackexchange.com

An alternative, classical approach to introducing fluorine is the Balz-Schiemann reaction. This involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium fluoroborate salt. A modern variation of this method, described in a patent for the synthesis of a related precursor, uses hexafluorophosphoric acid in conjunction with sodium nitrite (B80452) to convert a 3-amino group to a fluorine atom on a substituted methyl benzoate (B1203000) ring. google.com

Amidation Reactions for the Formation of the Benzamide (B126) Moiety.

The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic synthesis. eui.euucl.ac.uk The synthesis of this compound from its corresponding carboxylic acid precursor, 5-Bromo-2-fluoro-3-methylbenzoic acid, can be achieved through both conventional and novel amidation pathways.

The most traditional method for forming amides involves the activation of a carboxylic acid, followed by its reaction with ammonia (B1221849) or an amine. researchgate.net This typically proceeds via two main strategies:

Conversion to Acyl Halides: The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then treated with ammonia to furnish the primary benzamide.

Use of Coupling Reagents: A wide variety of coupling reagents are used to facilitate the direct condensation of a carboxylic acid and an amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid in situ, allowing for a one-pot reaction under mild conditions. researchgate.net These methods are particularly prevalent in medicinal chemistry due to their reliability and operational simplicity. researchgate.net

In response to the demand for more atom-economical and environmentally benign processes, significant research has focused on developing new catalytic methods for direct amidation. nih.gov

Boron-Based Reagents: Boronic acids and borate (B1201080) esters have been shown to be effective catalysts or mediators for the direct amidation of carboxylic acids. nih.govacs.org For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, is an effective reagent for the direct amidation of a wide range of carboxylic acids and amines. nih.gov Boric acid itself can also catalyze the dehydrative amidation under mild conditions. researchgate.net

Metal-Based Catalysis: Lewis acidic metal complexes, particularly those of titanium and zirconium, have been developed for direct amidation. nih.gov Catalysts like titanium tetrachloride (TiCl₄) and zirconium tetrachloride (ZrCl₄) can promote the condensation of both aliphatic and aromatic carboxylic acids with amines in good to excellent yields. nih.gov

Photoredox Catalysis: Visible-light-mediated reactions have recently emerged as a powerful strategy for amide synthesis. nih.gov These methods often proceed via radical pathways, providing an alternative to traditional polar reaction mechanisms and allowing for the use of different starting materials under very mild conditions. nih.gov

Table 2: Selected Novel Amidation Catalysts/Reagents

Catalyst/Reagent System Substrates Key Features
B(OCH₂CF₃)₃ Carboxylic acids, amines High conversion, operational simplicity, broad scope. nih.govacs.org
ZrCl₄ / TiCl₄ Carboxylic acids, amines Catalytic, effective for a range of substrates. nih.gov
Visible Light Photoredox Potassium thioacids, amines Green catalytic process, mild reaction conditions. nih.gov

Introduction and Selective Functionalization of the Methyl Group.

The methyl group on the this compound scaffold is not merely a passive substituent. It can be a site for introducing further molecular diversity, or its presence can be the result of a specific synthetic step. Recent advances in C-H functionalization have provided powerful tools for the selective transformation of seemingly inert methyl groups. nih.govacs.org

Strategies have been developed that allow for the hydroxylation of methyl groups proximal to existing functional groups, which can then serve as a handle for further reactions. nih.gov These subsequent transformations can include:

Substitution: The entire methyl group can be substituted with other functional groups, including heteroarenes or fluorine, which are relevant in medicinal chemistry. nih.gov

Elimination: The methyl group can be formally eliminated to generate a terminal olefin, providing a point for further synthetic elaboration. nih.govacs.org

Integration: Through rearrangement reactions, the carbon atom of the methyl group can be integrated into the core skeleton of the molecule, leading to ring-expanded structures. nih.gov

Furthermore, cooperative catalysis, for example using nickel and aluminum catalysts, has enabled the selective alkylation of benzamides at the position para to the carbonyl group, demonstrating the ability to functionalize the aromatic ring in the presence of the methyl group and amide functionality. acs.org Such methods highlight the potential for late-stage functionalization to create a library of analogous structures for structure-activity relationship studies.

Convergent and Sequential Synthesis Design for Complex Halogenated Benzamides

The architectural design of a synthetic route is crucial for efficiently assembling complex molecules. Two primary strategies, convergent and sequential synthesis, offer distinct advantages for preparing intricate structures like halogenated benzamides.

Catalytic Methodologies in the Synthesis of this compound

Catalysis is fundamental to modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for constructing C-C bonds. nih.gov The Suzuki-Miyaura and Heck reactions, both Nobel Prize-winning discoveries, are particularly relevant for synthesizing analogs of this compound. uva.esmasterorganicchemistry.com

The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govresearchgate.netyoutube.com This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for late-stage functionalization in complex syntheses. nih.gov For instance, the bromine atom in a precursor to this compound could be replaced with various aryl or alkyl groups by coupling with the corresponding boronic acid. This allows for the creation of a library of analogous compounds for structure-activity relationship studies. Nickel-based catalysts are also increasingly used as a more sustainable alternative to palladium. nih.govmdpi.com

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. uva.esmasterorganicchemistry.com This can be used to introduce alkenyl groups onto the aromatic ring of a benzamide precursor, further diversifying the range of possible analogs. Sustainable protocols for Heck reactions have been developed using palladium nanoparticles in water, eliminating the need for organic co-solvents and phosphine (B1218219) ligands. rsc.org

Table 1: Comparison of Suzuki-Miyaura and Heck Reactions

FeatureSuzuki-Miyaura ReactionHeck Reaction
Coupling PartnersOrganoboron compound + Organic halide/triflateAlkene + Organic halide/triflate
CatalystPalladium or Nickel complexPalladium complex
Bond FormedC(sp2)-C(sp2) or C(sp2)-C(sp3)C(sp2)-C(sp2) (alkenyl)
Key AdvantagesMild conditions, high functional group tolerance, commercially available reagents. nih.govDoes not require pre-formation of an organometallic reagent from the alkene partner. uva.es

Beyond the classic cross-coupling reactions, a diverse array of other catalytic systems is available for forging critical bonds in molecules like this compound. The formation of the amide bond (a carbon-heteroatom bond) itself can be achieved through various catalytic methods. nih.govresearchgate.netwiley.com

Traditional methods for amide bond formation often require stoichiometric activating agents, which can be inefficient. Modern catalytic approaches, such as those using formamide-catalyzed activation of carboxylic acids, offer a more cost-effective and atom-economical alternative. rsc.org Furthermore, transition metals like rhodium and copper are employed in a variety of transformations to form C-N bonds. researchgate.netwiley.com For instance, copper-catalyzed C-O cross-coupling of N-methoxy amides with arylboronic acids has been reported for synthesizing aryl-N-methoxy arylimides. mdpi.com

N-Heterocyclic Carbenes (NHCs) have also emerged as powerful organocatalysts for a range of transformations, including the stereoselective formation of carbon-heteroatom bonds. rsc.org These catalysts can activate substrates in unique ways, enabling novel reaction pathways for constructing complex amides and their derivatives. rsc.org

Implementation of Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com These principles are increasingly important in the synthesis of fine chemicals and pharmaceuticals.

A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. mdpi.com Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), while effective, pose environmental and health risks. mdpi.com Research has identified several "green solvents" that can be used in their place.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance, although the low solubility of many organic compounds can be a challenge. mdpi.com Other green solvents include ethanol, glycerol, and ethyl lactate, which are often derived from renewable resources. mdpi.com For benzamides specifically, 4-formylmorpholine (4FM) has been identified as a promising greener alternative to DMF. mdpi.com The development of solvent-free reaction conditions represents an even greener approach, minimizing waste at the source. asianpubs.orgnih.gov

Table 2: Examples of Green Solvents and Their Properties

Green SolventKey AdvantagesPotential Application
WaterNon-toxic, non-flammable, abundant, cost-effective. mdpi.comAqueous palladium nanoparticle-mediated cross-coupling reactions. rsc.org
EthanolRenewable, low toxicity, biodegradable. mdpi.comGeneral solvent for synthesis and purification.
4-Formylmorpholine (4FM)Greener alternative for DMF. mdpi.comSolubilizing aromatic amides for reactions. mdpi.com
Solvent-FreeEliminates solvent waste, can lead to faster reactions.Mechanochemical synthesis or reactions at elevated temperatures. asianpubs.orgresearchgate.net

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comnetajinagarcollegeforwomen.in Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of waste, like substitution and elimination reactions. netajinagarcollegeforwomen.in Designing a synthetic route to this compound that maximizes atom economy involves choosing reactions that minimize the formation of byproducts. primescholars.com

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies for chemical production. ccdcindia.com A key strategy is the shift from traditional batch processing to continuous flow manufacturing. figshare.comcetjournal.it Continuous flow reactors, such as microreactors, offer significant advantages, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and improved process control, which can lead to higher yields and purity. cetjournal.it The synthesis of complex molecules like halogenated benzamides could be significantly improved by adopting continuous flow methods, which can also facilitate the integration of reaction and purification steps, further streamlining the manufacturing process. ccdcindia.comfigshare.com

Exploration of Reaction Pathways and Mechanistic Studies of 5 Bromo 2 Fluoro 3 Methylbenzamide

Reactivity Profiles of the Bromo and Fluoro Substituents on the Benzene (B151609) Ring

The benzene ring of 5-Bromo-2-fluoro-3-methylbenzamide is adorned with two halogen atoms, bromine and fluorine, each exhibiting distinct reactivity patterns that can be selectively exploited in chemical synthesis.

Nucleophilic Displacement Reactions of Halogens

The electron-withdrawing nature of the fluorine atom and the benzamide (B126) group can influence the susceptibility of the halogen substituents to nucleophilic aromatic substitution (SNAr). Generally, in such systems, a halogen positioned ortho or para to a strong electron-withdrawing group is activated towards displacement. However, the fluorine atom is typically less prone to nucleophilic displacement compared to bromine under standard SNAr conditions due to the strength of the C-F bond.

Recent studies have shown that nucleophilic fluorine substitution of alkylbromides can be achieved using reagents like Et3N·3HF. nih.gov These methods often proceed under mild conditions and show good functional-group compatibility. nih.gov The development of such methodologies could potentially be applied to aromatic systems like this compound, allowing for selective displacement of the bromine atom while leaving the fluorine intact, or vice-versa under specific activating conditions.

Electrophilic Aromatic Substitution Reactivity of the Substituted Benzene Ring

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene ring direct the incoming electrophile to specific positions. youtube.comyoutube.com The amide group is a deactivating, meta-directing group. Conversely, the methyl group is an activating, ortho-para-directing group. The halogens (bromo and fluoro) are deactivating yet ortho-para-directing. youtube.com The interplay of these directing effects determines the regioselectivity of EAS reactions on this compound.

The activating methyl group will likely have a dominant influence on the position of electrophilic attack. Therefore, incoming electrophiles would be directed to the positions ortho and para to the methyl group. However, steric hindrance from the adjacent bromo and fluoro substituents could influence the final product distribution. youtube.com

Derivatization Chemistry from the Benzamide Functional Group

The benzamide functional group serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Transformations and Modifications of the Amide Moiety

The amide group of this compound can undergo several transformations. For instance, hydrolysis under acidic or basic conditions would yield the corresponding benzoic acid, 5-bromo-2-fluoro-3-methylbenzoic acid. Dehydration of the primary amide can lead to the formation of the corresponding nitrile, 5-bromo-2-fluoro-3-methylbenzonitrile. Furthermore, reduction of the amide can afford the corresponding benzylamine.

N-Substitution Reactions of the Benzamide Nitrogen

The nitrogen atom of the primary amide can be subjected to various N-substitution reactions. Alkylation or arylation of the amide nitrogen can introduce a wide array of substituents, leading to the formation of secondary or tertiary amides. These reactions typically require a base to deprotonate the amide nitrogen, followed by reaction with an appropriate electrophile. For example, reaction with an alkyl halide in the presence of a suitable base would yield an N-alkyl-5-bromo-2-fluoro-3-methylbenzamide.

Advanced Cross-Coupling Reactions Utilizing the Bromine Substituent

The bromine atom on the aromatic ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are particularly prevalent. nih.govresearchgate.netuzh.chresearchgate.net

In a typical Suzuki coupling, this compound could be reacted with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the position of the bromine atom. researchgate.netuzh.ch The choice of ligand, base, and solvent can significantly influence the efficiency and outcome of these reactions. uzh.ch

Reaction Reactants Catalyst/Reagents Product
Suzuki CouplingThis compound, Arylboronic acidPd catalyst, Base5-Aryl-2-fluoro-3-methylbenzamide
Heck CouplingThis compound, AlkenePd catalyst, Base5-Alkenyl-2-fluoro-3-methylbenzamide
Sonogashira CouplingThis compound, Terminal alkynePd/Cu catalyst, Base5-Alkynyl-2-fluoro-3-methylbenzamide
Buchwald-Hartwig AminationThis compound, AminePd catalyst, Base5-Amino-2-fluoro-3-methylbenzamide

These cross-coupling reactions offer a modular approach to synthesize a vast library of derivatives of this compound, which can be valuable in various fields of chemical research. The specific conditions for these reactions would need to be optimized to achieve high yields and selectivity.

Mechanistic Elucidation of Key Synthetic and Transformation Steps

The synthesis and transformation of this compound can be understood through the lens of well-established reaction mechanisms in organic chemistry. While specific mechanistic studies on this particular compound are not extensively documented in publicly available literature, we can infer the likely pathways and intermediates by examining analogous reactions involving benzamides and related aromatic compounds. The primary routes to a substituted benzamide like this compound typically involve the formation of an amide bond from a corresponding carboxylic acid or its derivative, followed by transformations such as bromination.

Kinetic Analysis of Reaction Rates

Amide Formation: The formation of the benzamide can be achieved through several methods, most commonly via the reaction of a benzoic acid derivative with ammonia (B1221849) or an amine. A prevalent laboratory and industrial method involves the use of an acyl chloride. libretexts.org The reaction of 5-bromo-2-fluoro-3-methylbenzoyl chloride with ammonia would proceed via a nucleophilic acyl substitution mechanism.

Table 1: Representative Rate Constants for Nucleophilic Acyl Substitution of Benzoyl Chlorides

Acyl ChlorideNucleophileSolventRate Constant (k) at 25°C (M⁻¹s⁻¹)
Benzoyl chlorideAnilineBenzene0.067
4-Nitrobenzoyl chlorideAnilineBenzene1.45
4-Methoxybenzoyl chlorideAnilineBenzene0.004

This table presents representative data for analogous reactions to illustrate the effect of substituents on reaction rates. Specific kinetic data for this compound is not available.

Bromination: If the benzamide is synthesized from 2-fluoro-3-methylbenzamide, a subsequent bromination step would be required. This electrophilic aromatic substitution reaction's rate would depend on the concentration of the benzamide, the brominating agent (e.g., Br₂), and the catalyst (e.g., a Lewis acid). The fluorine and methyl groups on the ring would influence the regioselectivity and the rate of bromination.

Identification and Characterization of Reaction Intermediates

The identification of transient species is crucial for understanding reaction mechanisms. For the synthesis and transformation of this compound, several key intermediates can be postulated.

Tetrahedral Intermediate in Amide Formation: In the nucleophilic acyl substitution reaction between 5-bromo-2-fluoro-3-methylbenzoyl chloride and ammonia, a transient tetrahedral intermediate is formed. libretexts.orgwikipedia.orgtaylorandfrancis.comyoutube.com This intermediate is characterized by a central carbon atom bonded to four substituents: the aromatic ring, an oxygen anion, the chlorine atom, and the incoming amino group. libretexts.orgwikipedia.orgtaylorandfrancis.comyoutube.com This species is generally unstable and quickly collapses to form the final amide product by expelling the chloride leaving group. libretexts.orgwikipedia.orgtaylorandfrancis.comyoutube.com The structure of this proposed intermediate is depicted below.

Arenium Ion Intermediate in Bromination: During the electrophilic bromination of 2-fluoro-3-methylbenzamide, the attack of the bromine electrophile on the aromatic ring leads to the formation of a resonance-stabilized carbocation known as an arenium ion (or sigma complex). The positions of the existing substituents (fluoro, methyl, and amide groups) direct the incoming bromine to the 5-position. The stability of this intermediate, and thus the reaction rate, is influenced by the ability of the substituents to delocalize the positive charge.

Other Potential Intermediates:

Acylium Ion: In some amide synthesis methods, particularly under strongly acidic conditions, an acylium ion (R-C≡O⁺) could be a reactive intermediate.

Diazonium Salt: If the synthesis were to proceed via a Sandmeyer-type reaction from an amino group, an aryl diazonium salt (Ar-N₂⁺) would be a key intermediate. byjus.comgeeksforgeeks.orgwikipedia.orgnih.govlscollege.ac.in The Sandmeyer reaction follows a radical mechanism, involving an aryl radical as an intermediate. byjus.comwikipedia.org

Table 2: Key Intermediates in the Synthesis and Transformation of Benzamides

Reaction TypeIntermediateKey Characteristics
Nucleophilic Acyl SubstitutionTetrahedral IntermediateSp³-hybridized carbonyl carbon, transient existence, stabilized by the solvent and substituents. wikipedia.orgtaylorandfrancis.com
Electrophilic Aromatic SubstitutionArenium Ion (Sigma Complex)Positively charged, resonance-stabilized carbocation, structure determined by directing effects of substituents.
Sandmeyer ReactionAryl Diazonium SaltAr-N₂⁺, can be isolated under controlled conditions, precursor to aryl radicals. byjus.comgeeksforgeeks.orgwikipedia.org
Sandmeyer ReactionAryl RadicalHighly reactive species with an unpaired electron on the aromatic ring. byjus.comwikipedia.org
Hofmann RearrangementN-bromoamide, IsocyanateKey intermediates in the degradation of amides to amines with one less carbon atom. masterorganicchemistry.comwikipedia.orgpearson.comprezi.comacs.org

This table provides a general overview of intermediates in relevant reaction types. Specific characterization data for intermediates in the synthesis of this compound is not available in the reviewed literature.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Fluoro 3 Methylbenzamide

Theoretical Analysis of Weak Intermolecular Interactions

Halogen Bonding Interactions Involving Bromine and Fluorine

While computational methods such as Density Functional Theory (DFT), HOMO-LUMO analysis, and Molecular Electrostatic Potential (MEP) mapping are standard techniques for evaluating the properties of chemical compounds, and studies exist for structurally similar molecules, specific data for 5-Bromo-2-fluoro-3-methylbenzamide is not present in the available literature.

Consequently, the creation of data tables and a detailed discussion of research findings as requested for this particular compound cannot be fulfilled at this time.

Hydrogen Bonding Networks and π-Stacking Interactions

No specific research data is available in the public domain regarding the hydrogen bonding networks and π-stacking interactions of this compound.

Prediction of Spectroscopic Parameters from First Principles

No specific research data is available in the public domain regarding the first-principles prediction of spectroscopic parameters for this compound.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Fluoro 3 Methylbenzamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analysis

A thorough NMR analysis of 5-Bromo-2-fluoro-3-methylbenzamide involves the acquisition and interpretation of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra. Each spectrum provides unique insights into the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would likely show two distinct signals for the two aromatic protons. Due to the substitution pattern, these protons would appear as doublets, with their coupling influenced by the adjacent fluorine atom. The methyl protons would appear as a singlet in the upfield region of the spectrum. The amide protons would present as two separate broad signals, indicating their non-equivalence, a common feature for amides due to the restricted rotation around the C-N bond.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eight distinct signals would be anticipated in the ¹³C NMR spectrum, corresponding to the eight carbon atoms. The carbonyl carbon of the amide group would resonate at the lowest field (highest ppm value). The aromatic carbons would appear in the intermediate region, with their chemical shifts influenced by the attached substituents (bromo, fluoro, methyl, and benzamide (B126) groups). The carbon of the methyl group would be found at the highest field (lowest ppm value). The coupling between the fluorine and carbon atoms (¹J-CF, ²J-CF, etc.) would result in the splitting of the signals for the carbons in proximity to the fluorine atom, providing further structural confirmation.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. In the case of this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would be split into a multiplet due to coupling with the neighboring aromatic protons.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic CH7.5 - 7.8dCH ortho to Bromine
Aromatic CH7.2 - 7.4dCH ortho to Fluorine
Amide NH₂7.9 - 8.2 (broad), 7.6 - 7.9 (broad)sAmide Protons
Methyl CH₃2.2 - 2.5sMethyl Protons
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl C=O165 - 170Amide Carbonyl
Aromatic C-F155 - 160 (d, ¹JCF)Carbon attached to Fluorine
Aromatic C-Br115 - 120Carbon attached to Bromine
Aromatic C-C(O)NH₂130 - 135Carbon attached to Amide
Aromatic C-CH₃135 - 140Carbon attached to Methyl
Aromatic CH125 - 130Aromatic methine carbons
Methyl CH₃15 - 20Methyl Carbon
¹⁹F NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic C-F-110 to -130mFluorine on aromatic ring

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)researchgate.net

Two-dimensional (2D) NMR techniques are powerful for establishing definitive structural assignments by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other. For this compound, a cross-peak would be expected between the two aromatic protons, confirming their adjacent positions on the benzene (B151609) ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would definitively assign the signals of the aromatic methine carbons to their attached protons and the methyl carbon to the methyl protons. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Characterization

Identification of Characteristic Vibrational Modes of the Benzamide and Halogenated Aromatic Ring

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups.

Benzamide Group:

N-H Stretching: Two distinct bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the primary amide (-NH₂) group.

C=O Stretching (Amide I band): A strong absorption band typically observed around 1680-1640 cm⁻¹, characteristic of the carbonyl group in an amide.

N-H Bending (Amide II band): A band in the region of 1640-1550 cm⁻¹.

C-N Stretching: Found in the 1400-1200 cm⁻¹ region.

Halogenated Aromatic Ring:

C-H Aromatic Stretching: Weak to medium bands above 3000 cm⁻¹.

C=C Aromatic Stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

C-F Stretching: A strong band typically in the 1250-1000 cm⁻¹ range.

C-Br Stretching: A band in the lower frequency region, usually between 600-500 cm⁻¹.

C-H Aromatic Bending (out-of-plane): Bands in the 900-675 cm⁻¹ region, which are indicative of the substitution pattern on the benzene ring.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
N-H Stretch (asymmetric)~3350Weak
N-H Stretch (symmetric)~3180Weak
C-H Aromatic Stretch3100-3000Strong
C=O Stretch (Amide I)1680-1640Medium
N-H Bend (Amide II)1640-1550Medium
C=C Aromatic Stretch1600-1450Strong
C-F Stretch1250-1000Medium
C-Br Stretch600-500Strong

Spectroscopic Monitoring of Reaction Progress and Product Formation

IR spectroscopy can be a valuable tool for monitoring the progress of the synthesis of this compound. For example, if the synthesis involves the amidation of a corresponding carboxylic acid or acyl chloride, the disappearance of the characteristic O-H stretch of the carboxylic acid or the C-Cl stretch of the acyl chloride, and the simultaneous appearance of the N-H and C=O amide bands would indicate the formation of the desired product.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysisuni.lu

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₇BrFNO), HRMS would provide an exact mass measurement, confirming its molecular formula.

The mass spectrum would also display a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2).

Fragmentation Pathway Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, key fragmentation pathways could include:

Loss of the amide group: Cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the formation of a [M-CONH₂]⁺ fragment.

Loss of bromine: Cleavage of the C-Br bond, resulting in a [M-Br]⁺ fragment.

Loss of a methyl radical: Formation of a [M-CH₃]⁺ fragment.

Further fragmentation of these initial fragments can also occur, providing a detailed fingerprint of the molecule's structure.

Fragment Ion Proposed Structure m/z (for ⁷⁹Br)
[M]⁺C₈H₇BrFNO⁺231
[M+2]⁺C₈H₇⁸¹BrFNO⁺233
[M-NH₂]⁺C₈H₅BrFO⁺215
[M-CONH₂]⁺C₇H₅BrF⁺189
[M-Br]⁺C₈H₇FNO⁺152

X-ray Diffraction Crystallography for Definitive Solid-State Structural Determination.

No crystallographic data for this compound is currently available in the public domain. Therefore, a definitive determination of its solid-state structure via X-ray diffraction has not been achieved.

Analysis of Crystal Packing and Supramolecular Assembly.

Without a determined crystal structure, an analysis of the crystal packing and supramolecular assembly of this compound cannot be conducted. Such an analysis would typically involve the identification of intermolecular interactions, such as hydrogen bonds and halogen bonds, and the description of the resulting packing motifs (e.g., chains, sheets, or three-dimensional networks).

Elucidation of Molecular Conformations in the Crystalline State.

The precise molecular conformation of this compound in the crystalline state, including critical torsion angles between the aromatic ring and the amide group, remains unelucidated. This information is only obtainable through experimental methods such as X-ray crystallography.

Role and Applications of 5 Bromo 2 Fluoro 3 Methylbenzamide in Contemporary Chemical Research

Utility as a Strategic Building Block for the Synthesis of Complex Organic Molecules

The primary application of 5-Bromo-2-fluoro-3-methylbenzamide in the chemical industry is as a strategic building block for the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. The presence of both a bromine and a fluorine atom on the benzene (B151609) ring enhances its utility in a variety of coupling reactions.

The bromine atom can readily participate in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing the carbon skeleton of complex molecules. For instance, related bromo-fluoro aromatic compounds are used as precursors in the synthesis of bioactive heterocyclic compounds, which are prevalent in many drug candidates. The benzamide (B126) functional group itself can be a stable anchor during these transformations or can be further modified.

A notable example of a structurally similar compound's application is in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, which are crucial in the treatment of certain cancers. In one patented process, a related compound, 5-fluoro-2-methoxy-benzoyl chloride, is reacted with another molecule to form a key intermediate in the synthesis of a BTK inhibitor. acs.org This highlights the potential of this compound to serve as a precursor to similarly complex and medically relevant molecules.

Research on other substituted benzamides, such as 5-bromo-2-hydroxybenzamide, has shown that they can be starting points for the synthesis of derivatives with potential biological activity. acs.org These studies involve the modification of the benzamide and the aromatic ring to create a library of new compounds for biological screening. acs.org

Related Compound Application in Synthesis Reference
5-fluoro-2-methoxy-benzoyl chlorideIntermediate for a Bruton's Tyrosine Kinase (BTK) inhibitor acs.org
5-bromo-2-hydroxybenzamidePrecursor for derivatives with potential biological activity acs.org
2-Bromo-3-fluoro-5-methylpyridineIntermediate in pharmaceutical and fine chemical synthesis nih.gov

Precursor in the Development of Advanced Organic Materials (e.g., polymers, liquid crystals)

While specific research detailing the use of this compound in the synthesis of polymers or liquid crystals is not prominent, the structural characteristics of the molecule suggest its potential in this area. Fluorinated organic compounds are known to be valuable in materials science.

The introduction of fluorine atoms into organic molecules can significantly alter their physical and electronic properties, such as thermal stability, and dielectric properties. These changes are highly desirable in the design of advanced materials like liquid crystals and polymers for electronic applications. Research on fluorinated liquid crystals has shown that the position and number of fluorine substituents can influence the mesophase behavior and electro-optical properties of the material. nsf.govbeilstein-journals.org

The benzamide moiety can participate in hydrogen bonding, which can be a driving force for the self-assembly of molecules into ordered structures, a key feature of liquid crystals and some polymers. The rigid aromatic core of this compound also contributes to the rod-like molecular shape often required for liquid crystalline behavior. By undergoing polymerization reactions, potentially through the bromine atom via cross-coupling, this compound could be incorporated into polymer chains, imparting the unique properties of the fluorinated aromatic unit to the bulk material.

Contribution to the Advancement of General Organic Synthesis Methodologies

Compounds like this compound are instrumental in the development and optimization of new synthetic methodologies. The presence of multiple, distinct reactive sites allows chemists to test the selectivity and efficiency of new catalysts and reaction conditions.

For example, the development of chemoselective cross-coupling reactions is a significant area of research. A challenge in molecules with multiple halogen atoms, such as this benzamide, is to selectively react at one position (e.g., the bromine atom) while leaving another (the fluorine atom) intact. New catalytic systems are often tested on substrates like this to demonstrate their selectivity.

Furthermore, the amide group itself can be a challenging functional group in some reactions. The development of iron-catalyzed cross-coupling reactions that are compatible with the amide functionality is an area of active research. researchgate.net These methods aim to provide more sustainable and cost-effective alternatives to precious metal catalysts. Substituted benzamides serve as important test substrates in these studies.

The study of regioselective reactions is another area where this compound could be valuable. For instance, iridium-catalyzed C-H borylation reactions on substituted amides have been shown to exhibit high regioselectivity, favoring positions meta to the directing amide group. acs.org The specific substitution pattern of this compound would provide a unique substrate to further probe the directing effects of the substituents in such reactions.

Role in Probing Fundamental Chemical Reactivity and Selectivity

The structure of this compound makes it an excellent model system for studying fundamental principles of chemical reactivity and selectivity. The interplay of electronic and steric effects of the various substituents on the aromatic ring can be systematically investigated.

The fluorine and bromine atoms, being halogens, exert both inductive and resonance effects on the aromatic ring, influencing its electron density and reactivity towards electrophilic or nucleophilic attack. The methyl group is an electron-donating group, while the benzamide group can be either electron-donating or -withdrawing depending on the reaction conditions.

Studies on the bromination of substituted benzenes have shown that both steric and electronic effects of the substituents play a crucial role in determining the rate and regioselectivity of the reaction. nsf.gov The specific arrangement of substituents in this compound would offer a unique case for studying these effects. For example, the directing influence of the amide, fluoro, and methyl groups on further substitution reactions on the aromatic ring could be a subject of detailed mechanistic studies.

Moreover, the reactivity of the C-Br bond versus the C-F bond in various reactions can be compared. The C-Br bond is generally more reactive in cross-coupling reactions, but under specific conditions, C-F bond activation can also be achieved. This compound could serve as a platform to explore and understand the factors that govern the selective activation of C-halogen bonds.

Future Research Directions and Emerging Avenues for 5 Bromo 2 Fluoro 3 Methylbenzamide

Development of More Efficient and Sustainable Synthetic Routes for the Compound

Current synthetic strategies for compounds like 5-Bromo-2-fluoro-3-methylbenzamide often rely on traditional multi-step processes that may involve harsh reagents, significant waste generation, and costly purification procedures. Future research will prioritize the development of more atom-economical and environmentally benign synthetic pathways.

One promising avenue involves the refinement of diazotization-fluorination and bromination sequences. For instance, a patented method for the related 5-bromo-3-fluoro-2-methylbenzoate utilizes hexafluorophosphoric acid and sodium nitrite (B80452) for the Sandmeyer-type reaction, aiming to improve yield and simplify post-treatment. google.com Future work could explore the use of less hazardous fluorinating agents and milder reaction conditions.

Research Goal Potential Approach Anticipated Benefit
Reduce WasteC-H Activation/Late-Stage FunctionalizationFewer synthetic steps, improved atom economy.
Enhance SafetyAlternative Reagents (e.g., non-gaseous fluorine sources)Avoidance of hazardous materials.
Improve YieldCatalyst and reaction optimizationHigher efficiency, lower cost.
Simplify PurificationTelescoped reaction sequencesReduced solvent use and processing time. youtube.com

Exploration of Novel Reactivity Patterns and Unconventional Functionalization

The unique arrangement of substituents on this compound offers a rich playground for exploring novel reactivity. The interplay between the electron-withdrawing fluorine and bromine atoms and the electron-donating methyl group, all ortho or meta to the amide directing group, can lead to unconventional reactivity patterns.

Future studies should focus on leveraging the bromine atom for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. While standard for many aryl bromides, investigating these reactions in the context of the sterically hindered and electronically complex environment of this specific molecule could reveal new catalytic systems or reaction conditions. For example, research on the Suzuki-Miyaura coupling of 5-bromo-N-alkylthiophene-2-sulfonamides demonstrates the feasibility of using such bromo-compounds to generate diverse libraries of new molecules. nih.gov

Furthermore, the potential for C-H functionalization at the C4 or C6 positions, guided by the amide group, presents an exciting frontier. researchgate.net Investigating regioselective metalation or directed C-H activation could provide access to a wide array of new derivatives that are otherwise difficult to synthesize. Mechanistic studies, combining experimental and computational approaches, will be crucial to understand and predict the site selectivity of these transformations, as subtle electronic and steric features can heavily influence the outcome. rsc.org Research into radical cyclization reactions of related ene-amides has shown that substituent choice can fundamentally switch reaction pathways, an insight that could be applied to designing novel transformations for derivatives of this compound. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control. researchgate.net For the synthesis and derivatization of this compound, flow chemistry could be transformative.

Flow chemistry enables precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and selectivities. researchgate.netnih.gov Hazardous reagents or unstable intermediates can be generated and consumed in situ, minimizing risk. youtube.comnih.gov For example, diazotization reactions, which are often part of the synthesis of fluorinated aromatics, can be performed more safely and efficiently in a continuous flow setup.

Integrating flow reactors with automated synthesis platforms can accelerate the discovery of new derivatives. researchgate.net These systems allow for the rapid execution of numerous reactions, such as in the creation of a library of compounds based on the this compound scaffold. By coupling flow synthesis with real-time analysis and machine learning algorithms, reaction conditions can be optimized autonomously, drastically reducing the time required for process development. This approach, sometimes called "telescoped reactions," combines multiple synthetic steps into a single, continuous process, further enhancing efficiency. youtube.com

Technology Application to this compound Key Advantage
Flow Chemistry Synthesis involving hazardous intermediates (e.g., diazonium salts).Enhanced safety and control. nih.gov
Optimization of cross-coupling reactions.Improved yield, reduced reaction time.
Automated Synthesis High-throughput screening of reaction conditions.Accelerated process optimization. researchgate.net
Library synthesis for structure-activity relationship (SAR) studies.Rapid generation of diverse derivatives. nih.govresearchgate.net
Integrated Platforms "Telescoped" multi-step synthesis and derivatization.Increased efficiency, reduced manual handling. youtube.com

Computational Design and Prediction of Novel Derivatives with Enhanced Reactivity

Computational chemistry and in silico modeling are indispensable tools for modern chemical research. For this compound, these methods can guide the synthesis of new derivatives with tailored properties and predict their chemical behavior.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of the molecule and predict its reactivity. acs.org For instance, DFT can help predict the most likely sites for electrophilic or nucleophilic attack and rationalize the regioselectivity observed in C-H functionalization reactions. This predictive power allows chemists to design experiments more intelligently, saving time and resources.

Furthermore, machine learning models, trained on vast reaction databases, are emerging as powerful tools for predicting reaction outcomes and site selectivity. rsc.org A graph-convolutional neural network could be trained to predict the most reactive site on the this compound core for a given set of reagents, guiding the synthesis of specific isomers.

In the context of drug discovery, molecular docking and structure-activity relationship (SAR) studies can be used to design novel derivatives with high affinity for specific biological targets. nih.govbenthamdirect.com By computationally modeling the interactions of virtual derivatives with a target protein, researchers can prioritize the synthesis of compounds that are most likely to be active, a strategy that has proven successful in the development of other benzamide-based inhibitors. benthamdirect.comnih.govnih.gov This computational-first approach accelerates the design-make-test-analyze cycle, paving the way for the rapid discovery of new therapeutic agents.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Fluorine coupling splits signals (e.g., aromatic protons adjacent to F show distinct splitting patterns). The methyl group appears as a singlet (~2.3 ppm in ¹H NMR) .
  • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹), C-F stretch (~1100 cm⁻¹), and C-Br (~600 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Br or F) validate molecular weight and substituents .

How does the electron-withdrawing effect of the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus
The ortho-fluorine atom deactivates the aromatic ring, reducing electron density at the meta position (Br site). This enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by stabilizing transition states. However, steric hindrance from the methyl group may slow kinetics. Comparative studies with non-fluorinated analogs show:

  • Reactivity : Fluorinated derivatives exhibit 20–30% slower coupling rates but higher yields due to reduced side reactions.
  • Computational support : DFT calculations reveal lowered LUMO energy at the Br site, favoring transmetalation .

What strategies can mitigate competing decomposition pathways when using this compound as a building block in high-temperature reactions?

Advanced Research Focus
Decomposition (e.g., dehalogenation or amide hydrolysis) is minimized via:

  • Temperature control : Reactions below 100°C prevent thermal cleavage of C-Br/C-F bonds.
  • Moisture-free conditions : Anhydrous solvents (e.g., THF over DMF) and inert atmospheres reduce hydrolysis .
  • Stabilizing ligands : Bulky phosphine ligands (e.g., SPhos) in cross-coupling reactions suppress β-hydride elimination .

How can computational chemistry methods predict the crystal packing and solubility behavior of this compound?

Q. Advanced Research Focus

  • Molecular dynamics (MD) simulations : Predict crystal lattice parameters by analyzing intermolecular interactions (e.g., halogen bonding between Br and amide groups).
  • Hansen solubility parameters : Estimate solubility in organic solvents (e.g., logP ~2.5 suggests moderate polarity).
  • Thermodynamic modeling : Differential scanning calorimetry (DSC) data validate predicted melting points (~180–185°C) and polymorph stability .

What analytical approaches resolve contradictions in reported melting points for this compound across different studies?

Advanced Research Focus
Discrepancies in melting points (e.g., ±5°C variations) arise from:

  • Purity differences : HPLC analysis (C18 column, acetonitrile/water gradient) identifies impurities >0.5% .
  • Polymorphism : X-ray crystallography or variable-temperature XRD distinguishes crystalline forms.
  • Methodology : Standardized DSC protocols (heating rate 10°C/min under N₂) improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.